N-(2,6-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
N-(2,6-Dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a heterocyclic acetamide derivative characterized by a 2,6-dimethylphenyl group attached to the acetamide nitrogen and a piperidine-linked indole moiety. The indole core is substituted at the 3-position with a 2-oxoethyl chain bearing a piperidinyl group.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-9-8-10-18(2)23(17)26-25(31)24(30)20-15-28(21-12-5-4-11-19(20)21)16-22(29)27-13-6-3-7-14-27/h4-5,8-12,15H,3,6-7,13-14,16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMJKNBOWPTOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of N-(2,6-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is , with a molecular weight of approximately 396.49 g/mol. The compound features a complex structure that combines an indole moiety with piperidine and acetamide functionalities, which are essential for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, derivatives containing indole and piperidine rings have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds with similar structural motifs exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer activity .
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction : Compounds similar to this one have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Inhibition of Cell Proliferation : In vitro studies indicate that such compounds can inhibit cell proliferation by interfering with cell cycle progression .
- Targeting Specific Pathways : Research suggests that these compounds may target specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects. Compounds with piperidine structures have been studied for their ability to inhibit acetylcholinesterase, which is relevant in Alzheimer's disease treatment . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer efficacy of a related compound in human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release .
Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of a piperidine derivative in a model of neurodegeneration induced by oxidative stress. The compound significantly reduced neuronal cell death and improved cell viability by 40% compared to untreated controls. Furthermore, it was observed that the compound decreased reactive oxygen species (ROS) levels and enhanced antioxidant enzyme activity in neuronal cells .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Acetamide Group
- N-(2,6-Dimethylphenyl)acetamide (CAS 2198-53-0): A simpler analog lacking the indole-piperidine moiety.
- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide: Replaces the indole-piperidine chain with a diethylamino group. The linear amine may reduce steric hindrance but decrease metabolic stability compared to the cyclic piperidine .
Indole-Based Derivatives
- Compound G (3-Hydroxy-3-(2-oxo-cyclohexylmethyl)-1-piperidin-1-ylmethyl-1,3-dihydro-indol-2-one) : Shares a piperidinylmethyl group on indole but substitutes the acetamide chain with a cyclohexylmethyl group. This structural divergence may alter solubility or target selectivity .
- 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2,6-dichlorophenyl)acetamide : Features a 4-chlorobenzoyl group on indole and a dichlorophenyl acetamide. The electron-withdrawing chlorine atoms may enhance potency but increase toxicity compared to the target compound’s dimethylphenyl group .
Piperidine-Containing Analogs
- Sontigidomide (rac-N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}methyl)-2-oxo-2-{4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetamide) : Incorporates a dioxopiperidine and trifluoromethyl cyclopropyl group. The fluorinated substituent likely improves membrane permeability but introduces synthetic complexity absent in the target compound .
Anti-Inflammatory and Analgesic Potential
- N-(2,6-Dimethylphenyl)acetamide derivatives (e.g., ): Substitutions like 4-methoxyphenyl or 2-phenylethyl on acetamide influence IC50 values in enzyme inhibition assays. The target compound’s indole-piperidine chain may enhance binding to cyclooxygenase (COX) or lipoxygenase (LOX) targets .
- The target compound’s indole moiety could offer alternative binding modes .
Physicochemical Properties
- LogP and Solubility: The piperidine ring in the target compound may improve water solubility compared to diethylamino analogs (e.g., ) due to hydrogen bonding. However, the hydrophobic 2,6-dimethylphenyl group could offset this, requiring formulation optimization .
- Crystal Packing : Analogous acetamides (e.g., ) exhibit intermolecular N–H⋯N hydrogen bonds, stabilizing the crystal lattice. The target compound’s indole ring may introduce π-π stacking, affecting bioavailability .
Comparative Data Tables
Table 1: Structural and Activity Comparison of Selected Analogs
*Predicted using QSAR models.
Table 2: Impact of Indole Substitutions on Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
